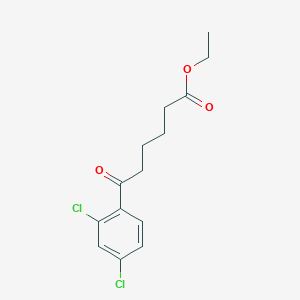

Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate” is an ester derived from a 2,4-dichlorophenyl-substituted hexanoic acid. The “ethyl” prefix indicates that the ester is formed with ethanol. The “6-oxo” indicates a carbonyl group (C=O) at the 6th carbon in the hexanoic acid chain .

Molecular Structure Analysis

The molecular structure of this compound would consist of a hexanoic acid backbone with a 2,4-dichlorophenyl group attached to the 6th carbon, and an ethyl ester group also attached to the 6th carbon .Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids. They can also undergo reduction to form alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, esters have higher boiling points than their constituent alcohols and carboxylic acids due to their larger size. They are often liquid at room temperature and have a characteristic fruity odor .Applications De Recherche Scientifique

Regioselective Synthesis Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate and its derivatives have been pivotal in regioselective synthesis processes. For instance, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized with high regioselectivity and significant yield enhancement, showcasing the potential of ultrasound irradiation in the synthesis process (Machado et al., 2011). Another notable synthesis involved the regioselective chlorination of a methyl group in the ethyl ester of 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid, marking a novel approach in the synthesis of key compounds in biotin (vitamin H) production (Zav’yalov et al., 2006).

Dye Synthesis and Application In the field of materials science, particularly in fabric dyeing, derivatives of Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate have been used to synthesize disperse dyes. These dyes, upon complexation with metals like copper, cobalt, and zinc, demonstrated excellent dyeing performance on fabrics like polyester and nylon, offering a range of shades and commendable fastness properties (Abolude et al., 2021).

Solvatochromism Studies Investigations into solvatochromic behaviors are crucial for understanding solvent interactions, and derivatives of Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate have been employed in such studies. Research analyzing the solvatochromic behavior of specific probes in various solvent conditions has provided valuable insights into solvent polarity and interactions, contributing to the broader understanding of solvatochromism (Tada et al., 2000).

Mécanisme D'action

Target of Action

It is known that similar compounds with a dichlorophenyl group have been used in the synthesis of carbon quantum dots (cqds) for potential applications in textiles .

Mode of Action

It’s worth noting that compounds with similar structures have been used in the nucleation of cqds . The interaction of these compounds with their targets often involves the formation of covalent bonds, leading to changes in the physical and chemical properties of the target molecules .

Biochemical Pathways

Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s physical properties such as its predicted density (143±01 g/cm3), melting point (98 °C), boiling point (3587±520 °C), and vapor pressure (25E-05mmHg at 25°C) suggest that it may have significant bioavailability .

Result of Action

Similar compounds have been used in the synthesis of cqds, which have potential applications in textiles .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate. For instance, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .

Orientations Futures

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial research might focus on determining its physical and chemical properties, and testing its reactivity. If it’s intended for use as a drug, future research would likely involve in vitro and in vivo testing to determine its efficacy and safety .

Propriétés

IUPAC Name |

ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(15)9-12(11)16/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDFGNMRZQFOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645747 |

Source

|

| Record name | Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | |

CAS RN |

898777-99-6 |

Source

|

| Record name | Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)

![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)

![2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326138.png)

![2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326139.png)